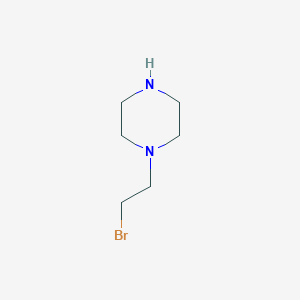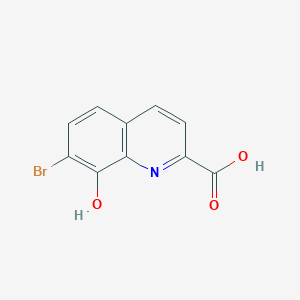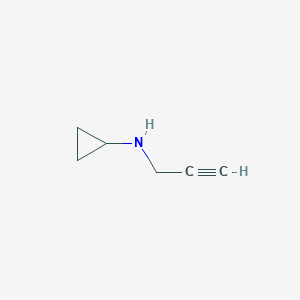![molecular formula C24H36N2O4S2 B3268730 N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 496014-87-0](/img/structure/B3268730.png)
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide
Descripción general
Descripción
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide, also known as TPB, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. TPB is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme.
Mecanismo De Acción
The mechanism of action of N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide involves the inhibition of COX-2 enzyme, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their production is increased in response to injury or infection. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been reported to have a half-life of approximately 4 hours in rats and has a high oral bioavailability. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has several advantages as a COX-2 inhibitor for lab experiments. This compound is highly selective for COX-2 and does not affect COX-1, which makes it a useful tool for investigating the role of COX-2 in various biological processes. This compound has been shown to have good oral bioavailability and is well-tolerated in animal studies. However, this compound also has some limitations. This compound has a short half-life in rats, which may limit its use in long-term studies. This compound is also a sulfonamide compound, which may limit its use in some biological assays.
Direcciones Futuras
There are several future directions for the use of N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide in scientific research. This compound has been shown to have anti-inflammatory and analgesic effects in animal models, and further studies are needed to investigate its potential therapeutic applications in humans. This compound has also been shown to inhibit the growth of cancer cells, and further studies are needed to investigate its potential as an anticancer agent. This compound may also be useful in investigating the role of COX-2 in various biological processes, such as inflammation, pain, and neurodegenerative diseases. Overall, this compound is a useful tool for investigating the role of COX-2 in various biological processes and has potential therapeutic applications.
Aplicaciones Científicas De Investigación
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has been extensively used in scientific research as a COX-2 inhibitor. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound selectively inhibits COX-2 without affecting COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This compound has been used in various studies to investigate the role of COX-2 in inflammation, pain, and cancer.
Propiedades
IUPAC Name |
4-[4-(dipropylsulfamoyl)phenyl]-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4S2/c1-5-17-25(18-6-2)31(27,28)23-13-9-21(10-14-23)22-11-15-24(16-12-22)32(29,30)26(19-7-3)20-8-4/h9-16H,5-8,17-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNDCMHWVCOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




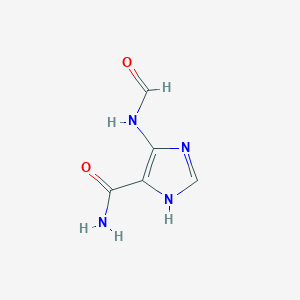

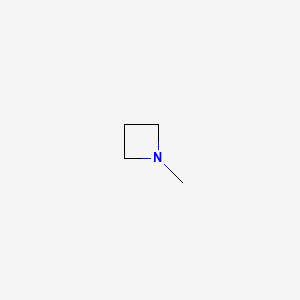


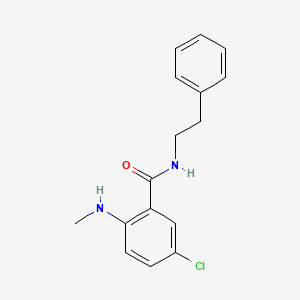
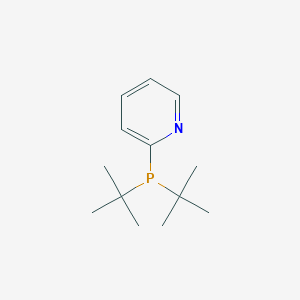

![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)
